molecular formula C21H15ClN4O2S2 B13374043 N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-phenylurea

N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N'-phenylurea

Cat. No.: B13374043
M. Wt: 455.0 g/mol
InChI Key: IYLHAIFBDJWBLR-UHFFFAOYSA-N
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Description

N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-phenylurea is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing sulfur and nitrogen atoms. The compound also features a phenylurea moiety, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-phenylurea typically involves multiple steps. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and thienopyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Mechanism of Action

The mechanism of action of N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)-N’-phenylurea is unique due to its specific combination of a thieno[2,3-d]pyrimidine core and a phenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H15ClN4O2S2

Molecular Weight

455.0 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C21H15ClN4O2S2/c22-16-9-5-4-8-14(16)15-10-29-19-18(15)20(24-12-23-19)30-11-17(27)26-21(28)25-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,25,26,27,28)

InChI Key

IYLHAIFBDJWBLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4Cl

Origin of Product

United States

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